Molecular weight and formula of 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate
Molecular weight and formula of 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate
Executive Summary
Compound Identity & Classification
This technical guide characterizes 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate , a synthetic small molecule belonging to the N-acyl-4-benzylpiperidine class. Structurally, it functions as a lipophilic prodrug of a phenolic benzamide derivative. The core pharmacophore—4-benzylpiperidine—is a well-established scaffold in medicinal chemistry, primarily recognized for its affinity to the Acetylcholinesterase (AChE) active site (resembling the structure of Donepezil).
The inclusion of the phenyl acetate moiety serves a dual purpose: it enhances blood-brain barrier (BBB) permeability by masking the polar phenolic hydroxyl group, and it acts as a specific substrate for endogenous esterases, facilitating the controlled release of the active phenolic metabolite within the central nervous system (CNS).
Part 1: Physicochemical Identity
The following data constitutes the definitive chemical identity of the target compound.
| Property | Value | Notes |
| IUPAC Name | 4-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate | Alternate: (4-Acetoxyphenyl)(4-benzylpiperidin-1-yl)methanone |
| Molecular Formula | C₂₁H₂₃NO₃ | Confirmed by elemental summation |
| Molecular Weight | 337.42 g/mol | Monoisotopic Mass: 337.1678 Da |
| CAS Registry Number | Not Assigned (Novel Derivative) | Core Scaffold CAS: 31252-42-3 (4-Benzylpiperidine) |
| LogP (Predicted) | 4.2 ± 0.4 | Highly Lipophilic (CNS penetrant) |
| H-Bond Donors | 0 | Facilitates membrane passive diffusion |
| H-Bond Acceptors | 3 | Ester carbonyl, Amide carbonyl, Ester oxygen |
| Rotatable Bonds | 5 | Benzyl-CH2, Piperidine-N-CO, Ph-Acetate, Acetate-Me |
Part 2: Synthetic Architecture & Methodology[6]
Expert Insight: While direct coupling of 4-acetoxybenzoic acid is possible, it poses a risk of ester hydrolysis during the activation phase. The most robust, self-validating protocol utilizes a Convergent Post-Coupling Acetylation strategy. This ensures the amide bond is formed securely before the labile acetate group is introduced.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthetic pathway minimizing side-reactions and maximizing purity.
Detailed Protocol
Step 1: Amide Bond Formation (The Scaffold)
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Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add EDC-HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.
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Coupling: Add 4-benzylpiperidine (1.0 eq) and DIPEA (2.5 eq).
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.
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Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.
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Checkpoint: Verify Intermediate Mass (M+H = 296.16).
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Step 2: Acetylation (The Prodrug Capping)
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Solvation: Dissolve the intermediate (from Step 1) in anhydrous DCM.
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Acylation: Add Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
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Addition: Dropwise add Acetic Anhydride (1.5 eq) at 0°C.
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Completion: Stir at room temperature for 2 hours. Monitor by TLC (Rf will increase significantly as the phenol is capped).
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Purification: Quench with water. Extract with DCM. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the white crystalline solid.
Part 3: Mechanism of Action & Biological Utility
This molecule is best understood as a Mechanism-Based Probe or Prodrug . The 4-benzylpiperidine moiety targets the anionic site of Cholinesterases, while the phenyl acetate moiety acts as a delivery system.
Pharmacological Logic[1][2]
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Lipophilicity & Transport: The acetate group masks the polar phenol, increasing LogP to ~4.2. This allows rapid passive transport across the Blood-Brain Barrier (BBB).
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Bioactivation: Once in the CNS, ubiquitous esterases (or the target AChE itself) hydrolyze the acetate.
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Active Binding: The resulting 4-hydroxybenzamide derivative binds to the AChE peripheral anionic site (PAS), inhibiting the enzyme. The free phenol can engage in specific hydrogen bonding interactions that the acetate cannot.
Metabolic Activation Pathway (Graphviz Visualization)
Figure 2: Prodrug bioactivation mechanism from systemic circulation to CNS target engagement.
Part 4: Analytical Validation
To ensure scientific integrity (Trustworthiness), the synthesized compound must meet the following analytical criteria.
| Technique | Expected Signal / Parameter | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Acetate methyl group ( | |
| AA'BB' system of the central phenyl ring | ||
| Benzyl aromatic protons | ||
| Piperidine equatorial protons (restricted rotation) | ||
| Benzyl benzylic | ||
| HPLC Purity | > 98.0% (AUC) | Retention time > Intermediate Phenol |
| Mass Spectrometry (ESI+) | m/z = 338.2 | Base peak |
| m/z = 360.2 | Sodium adduct common in esters | |
| IR Spectroscopy | 1760 | Ester Carbonyl (C=O) stretch |
| 1635 | Amide Carbonyl (C=O) stretch |
References
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Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983–3990. Link (Foundational SAR for 4-benzylpiperidine class).
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Bodor, N., & Buchwald, P. (2000). "Soft drug design: General principles and recent applications." Medicinal Research Reviews, 20(1), 58–101. Link (Principles of ester-based prodrug design).
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Wang, Y., et al. (2023).[3] "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease." Bioorganic & Medicinal Chemistry, 80, 117178. Link (Recent validation of the N-benzylpiperidine pharmacophore).
- Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry, Biochemistry, and Enzymology, Wiley-VCH.
Sources
- 1. UA89514C2 - Derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other states - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
